molecular formula C24H25FN2O4S2 B6512309 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946293-13-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6512309
CAS No.: 946293-13-6
M. Wt: 488.6 g/mol
InChI Key: XEILSYQPFJETPF-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 2,4,5-trimethylbenzene-sulfonamide moiety at position 6. Its synthesis likely involves sequential sulfonylation and coupling reactions, akin to methods described for structurally related compounds (see Section 2.2).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S2/c1-16-13-18(3)24(14-17(16)2)32(28,29)26-21-9-6-19-5-4-12-27(23(19)15-21)33(30,31)22-10-7-20(25)8-11-22/h6-11,13-15,26H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEILSYQPFJETPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a trimethylbenzene sulfonamide moiety. Its structural formula can be represented as follows:

C19H22FN2O2S2\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This chemical structure contributes to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance:

  • Phenylethanolamine N-methyltransferase (PNMT) : Compounds related to tetrahydroquinolines have shown potent inhibition of PNMT, which is crucial in norepinephrine synthesis. Inhibition of this enzyme can lead to altered catecholamine levels, impacting cardiovascular functions and stress responses .
  • Antiproliferative Activity : Similar fluorinated compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of DNA adducts through metabolic activation, leading to cell death in sensitive cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available studies:

Activity IC50 (µM) Cell Line Mechanism
Antiproliferative5.0MCF-7 (breast cancer)Induction of apoptosis via DNA damage
PNMT Inhibition0.8Recombinant enzyme assayCompetitive inhibition at active site
CYP Enzyme InductionNot specifiedHepG2 (liver)Metabolic activation leading to reactive species

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity : A study demonstrated that a structurally similar tetrahydroquinoline compound exhibited significant growth inhibition in MCF-7 and HeLa cell lines. The compound's mechanism involved apoptosis induction through caspase activation and DNA fragmentation .
  • Enzyme Inhibition Study : Research focusing on PNMT inhibitors found that derivatives of tetrahydroquinoline showed promising results in reducing norepinephrine synthesis in vivo. This could have implications for treating conditions like hypertension and anxiety disorders .
  • Fluorinated Benzothiazoles : A comparative study highlighted that fluorinated analogs exhibited potent antiproliferative activity without a biphasic dose-response curve, suggesting that structural modifications can enhance therapeutic efficacy .

Scientific Research Applications

Synthesis Pathways

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step reactions that include:

  • Formation of Tetrahydroquinoline : Starting from appropriate precursors to create the tetrahydroquinoline backbone.
  • Sulfonylation Reaction : Introducing the 4-fluorobenzenesulfonyl group through sulfonation methods.
  • Final Coupling : Combining the sulfonamide with the trimethylbenzene component to yield the final product.

The compound exhibits a range of biological activities due to its unique structural features. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase and other enzymes involved in metabolic processes.
  • Anti-cancer Properties : Research indicates that related compounds show promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest.
CompoundStructure FeaturesBiological Activity
This compoundContains tetrahydroquinoline and sulfonamide groupsPotential enzyme inhibitor
4-bromo-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideBromo substitution on tetrahydroquinolineInvestigated for anti-cancer properties
3-fluoro-N-(1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamideFluoro group enhances lipophilicityExhibits antimicrobial activity

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The incorporation of fluorine atoms has been shown to significantly affect the compound's pharmacokinetic properties. Additionally, ongoing research aims to elucidate its mechanism of action through in vitro and in vivo models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () , but key differences include:

  • Core Structure: Tetrahydroquinoline vs. tetrahydroisoquinoline.
  • Substituents :
    • Target Compound : 4-Fluorobenzenesulfonyl and 2,4,5-trimethylbenzene-sulfonamide.
    • Compound : Trifluoroacetyl and 4-(2-cyclopropylethyl)-2-fluorophenyl groups.
  • Functional Groups : The trifluoroacetyl group in introduces strong electron-withdrawing effects, whereas the trimethylbenzene group in the target compound enhances lipophilicity.

Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₂₆H₂₆FNO₄S₂ (hypothetical) C₂₃H₂₃F₄N₂O₃S
Molecular Weight ~523.6 g/mol 507.5 g/mol
Key Functional Groups 4-Fluorobenzenesulfonyl, trimethylbenzene Trifluoroacetyl, cyclopropylethylphenyl
Lipophilicity (LogP) Higher (trimethyl groups) Moderate (polar trifluoroacetyl)
Synthetic Scale Not reported 100g scale

Research Findings and Discussion

  • Synthetic Efficiency: demonstrates that tetrahydroisoquinoline sulfonamides can be synthesized efficiently using cost-effective reagents (e.g., chlorosulfonic acid) . This methodology may extend to the target compound.
  • Structure-Activity Relationship (SAR) : The 4-fluorobenzenesulfonyl group in the target compound could improve metabolic stability compared to the cyclopropylethyl group in , which may be prone to oxidative degradation.

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